molecular formula C21H22N2OS B2745308 N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 866049-67-4

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2745308
CAS No.: 866049-67-4
M. Wt: 350.48
InChI Key: YGGZZZZYVUTIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide ( 866049-67-4) is a high-purity chemical compound with a molecular formula of C21H22N2OS and a molecular weight of 350.48 g/mol, supplied for advanced research applications . This synthetic derivative features a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its versatile biological properties. Compounds within this structural class have demonstrated significant potential in agricultural chemistry research, particularly as antibacterial agents against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), which are responsible for serious crop diseases including bacterial leaf blight and citrus canker . The mechanism of action for related bioactive N-phenylacetamide-thiazole derivatives has been investigated, with studies suggesting they can disrupt bacterial cell integrity, leading to cell membrane rupture and the impairment of essential physiological functions . The presence of both the 4-butylphenyl and 2-phenylacetamide substituents on the thiazole ring makes this compound a valuable scaffold for structure-activity relationship (SAR) studies in the ongoing development of novel agrochemical agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-2-3-7-16-10-12-18(13-11-16)19-15-25-21(22-19)23-20(24)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZZZZYVUTIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide serves as a building block in the synthesis of more complex thiazole derivatives. These derivatives are known for their diverse biological activities, making them valuable in pharmaceutical development.

Research indicates that this compound exhibits potential antibacterial , antifungal , and anti-inflammatory properties. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, which is crucial in addressing drug resistance issues.

Medical Applications

The compound is under investigation for its potential as an antitumor agent . Thiazole derivatives have been linked to anticancer activities, particularly against breast cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits fungal growth
Anti-inflammatoryReduces inflammation markers
AntitumorInhibits proliferation of cancer cells

Case Study 1: Antimicrobial Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both bacterial and fungal strains. The study utilized a turbidimetric method for assessing growth inhibition and found that certain derivatives exhibited potent activity against multi-drug resistant strains.

Case Study 2: Anticancer Properties

In another research effort, the compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results indicated that specific derivatives showed substantial cytotoxic effects, suggesting that modifications to the thiazole structure could enhance antitumor efficacy.

Mechanism of Action

The mechanism of action of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to the inhibition of their biological functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazole-2-yl acetamide scaffold is highly versatile, with substituent variations significantly altering properties. Key analogs include:

Compound Name Substituents (Thiazole Position 4) Key Features Reference
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (9c) 4-Bromophenyl Enhanced electrophilicity due to bromine; used in molecular docking studies
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (9d) 4-Methylphenyl Increased hydrophobicity compared to hydrogen or halogens
N-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-phenylacetamide tert-Butyl Steric hindrance from branched alkyl chain; commercial availability
CPN-9 (Nrf2/ARE activator) 4-(2,4,6-Trimethylphenoxy) Bioactivity in oxidative stress pathways
6a (COX/LOX inhibitor) 4-Hydroxy-3-methoxyphenyl Polar substituents enabling hydrogen bonding

Key Observations :

  • Steric Effects : Linear butyl (target) vs. branched tert-butyl () substituents may lead to distinct steric interactions in binding pockets .
  • Electronic Effects : Bromine (9c) and methoxy (6a) groups introduce electronegativity or hydrogen-bonding capacity, which are absent in the alkyl-substituted target compound .

Physical Data Comparison :

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Reference
Target Compound Not reported Not reported Not reported
9c (4-Bromophenyl analog) Data not shown 1663–1682 Aromatic protons: δ 7.2–8.1 ppm
A28 (Chlorophenyl-thiazole derivative) 265.7 Not reported NH: δ 10.2 ppm
4a (Imidazol-1-yl analog) 241–242 Not reported CH₃: δ 2.4 ppm

Notes:

  • Longer alkyl chains (butyl) may reduce melting points compared to halogenated analogs due to decreased crystallinity .

Biological Activity

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a thiazole derivative known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential antitumor properties. This compound belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their varied pharmacological effects.

  • Molecular Formula : C21H22N2OS
  • Molecular Weight : 350.477 g/mol
  • CAS Number : 866049-67-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring facilitates interactions with enzymes and proteins, potentially inhibiting their activity through mechanisms such as:

  • Hydrogen Bond Formation : Interactions with active sites of enzymes.
  • Hydrophobic Interactions : Stabilization of enzyme-inhibitor complexes.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies evaluated its effectiveness against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) for one derivative was found to be 156.7 µM, outperforming known agents like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .

Antifungal Activity

The compound also shows promising antifungal activity. A study reported that derivatives of thiazole compounds demonstrated moderate to excellent antifungal effects against phytopathogenic fungi, indicating potential applications in agricultural settings .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators in cellular models .

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiazole derivatives:

  • Antibacterial Evaluation :
    • A study synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties and tested them against Xanthomonas species. Results indicated significant antibacterial activity with promising EC50 values .
  • Antifungal Studies :
    • Derivatives were tested against seven phytopathogenic fungi, showing varying degrees of efficacy. Some compounds exhibited higher antifungal activity than established fungicides .
  • Mechanistic Insights :
    • Investigations into the mechanisms revealed that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death .

Summary Table of Biological Activities

Activity TypeEfficacyReference
AntibacterialEC50 = 156.7 µM (better than bismerthiazol)
AntifungalModerate to excellent against various fungi
Anti-inflammatoryInhibition of cytokine production
Antitumor PotentialUnder investigation

Q & A

Q. What are the standard synthetic routes for N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, and what key reagents are involved?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or amides. Key steps include:

  • Formation of the thiazole ring via Hantzsch thiazole synthesis, using reagents like potassium carbonate as a base and solvents such as ethanol or DMF .
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Critical intermediates (e.g., 4-(4-butylphenyl)-1,3-thiazol-2-amine) are confirmed by NMR (¹H/¹³C) and LC-MS prior to final coupling .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), butyl chain (δ 0.8–1.6 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 379.5) and detects impurities .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Antimicrobial : Broth microdilution (MIC/MBC against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays for COX/LOX activity (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa, HEK293) to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?

  • Design of Experiments (DOE) : Optimize temperature (70–90°C), solvent polarity (DMF > ethanol), and stoichiometry (1:1.2 thiazole:phenylacetyl chloride) .
  • Pitfalls :
  • Byproducts : Hydrolysis of the acetamide group under prolonged heating; mitigate by inert atmosphere (N₂/Ar) .
  • Low Solubility : Use DMSO co-solvent during purification to prevent premature crystallization .

Q. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) influence bioactivity?

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL in S. aureus) but increase cytotoxicity .
  • Butyl Chain Length : Longer chains (e.g., butyl vs. methyl) improve membrane permeability but reduce solubility .
  • Thiazole vs. Oxazole : Thiazole derivatives show superior COX-2 inhibition (IC₅₀ 9.01 µM vs. 11.65 µM for oxazole analogs) .

Q. What computational methods are suitable for elucidating its mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro to model interactions with COX-2 (PDB: 5KIR) or bacterial FabH enzymes .
  • MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes (≥50 ns trajectories) .
  • QSAR : CoMFA/CoMSIA to correlate logP, polar surface area, and IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data across studies?

  • Assay Standardization :
  • Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hrs) .
  • Normalize enzyme inhibition data to positive controls (e.g., indomethacin for COX) .
    • Structural Verification : Reconfirm batch purity via HPLC (>98%) and crystallography (CCDC deposition) to rule out impurity-driven effects .

Q. Why might in vitro bioactivity fail to translate to in vivo models?

  • Pharmacokinetics : Poor oral bioavailability due to high logP (>3.5); consider prodrug strategies (e.g., esterification of acetamide) .
  • Metabolic Instability : CYP450-mediated oxidation of the butyl chain; test hepatic microsome stability (t₁/₂ < 30 mins indicates rapid clearance) .

Methodological Resources

Q. What crystallographic tools are recommended for structural confirmation?

  • SHELX Suite : SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for graphical representation .
  • CCDC Deposition : Validate bond lengths/angles against similar thiazole derivatives (e.g., CCDC 2057891) .

Q. How can high-throughput screening (HTS) pipelines be adapted for this compound?

  • Automated Synthesis : Microwave-assisted reactions (100°C, 20 mins) for rapid library generation .
  • Fragment-Based Design : Merge thiazole core with fragments from Enamine’s BUILDING BLOCKS Catalogue (e.g., nitrobenzothiazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.